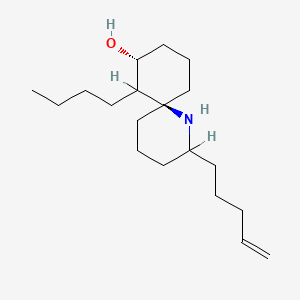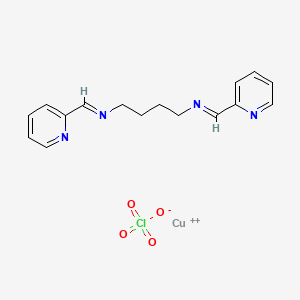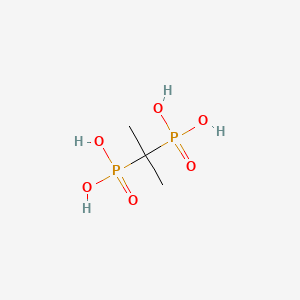
3,6-Acridinediamine, N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Acridinediamine, N,N-dimethyl- is an organic compound with the molecular formula C15H15N3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, with both amino groups being dimethylated.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Acridinediamine, N,N-dimethyl- can be synthesized through several methods. One common method involves the Eschweiler–Clarke reaction, which is a chemical reaction that involves the methylation of primary or secondary amines using formaldehyde and formic acid. In this case, 3,6-diaminoacridine is subjected to the Eschweiler–Clarke reaction to obtain 3,6-Acridinediamine, N,N-dimethyl-.
Industrial Production Methods
In industrial settings, the production of 3,6-Acridinediamine, N,N-dimethyl- typically involves large-scale chemical reactors where the Eschweiler–Clarke reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,6-Acridinediamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of 3,6-Acridinediamine, N,N-dimethyl-.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3,6-Acridinediamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the study of nucleic acids and as a fluorescent dye for staining DNA and RNA.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 3,6-Acridinediamine, N,N-dimethyl- involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to intercalate into DNA makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
3,6-Acridinediamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylated amino groups enhance its ability to intercalate into DNA, making it particularly useful in applications requiring strong nucleic acid binding.
属性
IUPAC Name |
3-N,3-N-dimethylacridine-3,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-6-4-11-7-10-3-5-12(16)8-14(10)17-15(11)9-13/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXUMPXWPIYNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948495 |
Source


|
| Record name | N~3~,N~3~-Dimethylacridine-3,6-diaminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25636-16-2 |
Source


|
| Record name | N,N-Dimethylprofalvine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025636162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~3~,N~3~-Dimethylacridine-3,6-diaminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)




![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)



